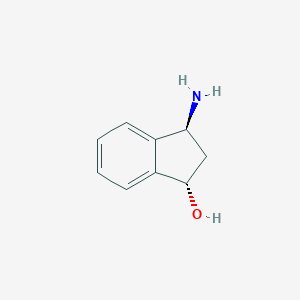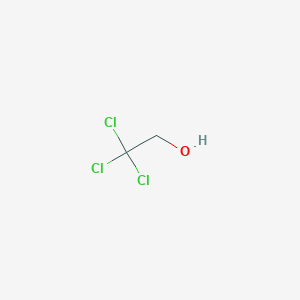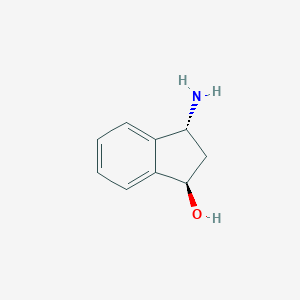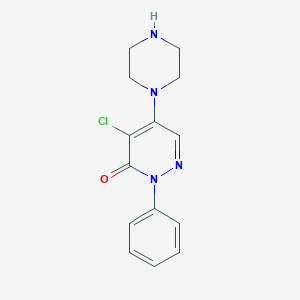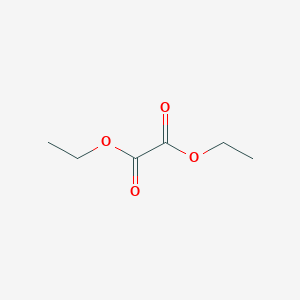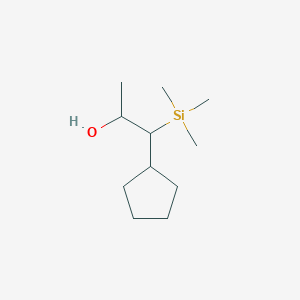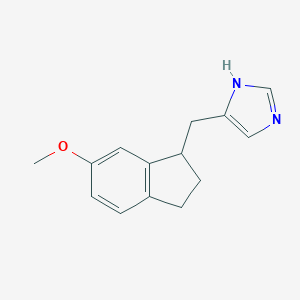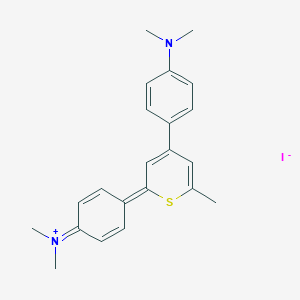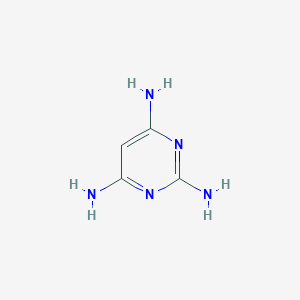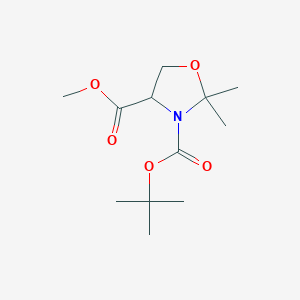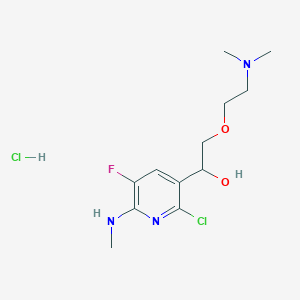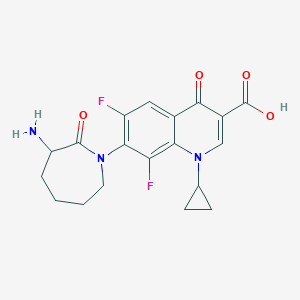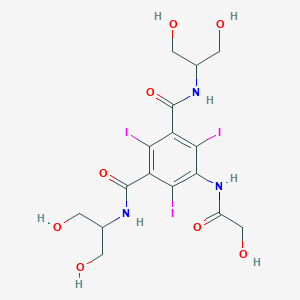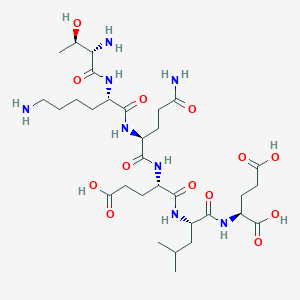
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid, also known as TKKELG, is a synthetic peptide that has gained attention in scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is not fully understood. It is believed to interact with cell membranes and disrupt their structure, leading to cell death. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may also bind to specific receptors on cells and modulate their signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been shown to have antimicrobial properties against a variety of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential applications in the treatment of bacterial infections and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has several advantages for use in lab experiments. It is stable and can be synthesized in large quantities using SPPS. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is also relatively inexpensive compared to other peptides. However, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has limitations in terms of its solubility and stability in aqueous solutions. It may also have limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid. Further studies are needed to fully understand its mechanism of action and potential applications. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a drug delivery system for targeted therapies. It may also have applications in the development of new antibiotics. Additionally, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a biomarker for certain diseases. Further research is needed to explore these potential applications.
In conclusion, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is a synthetic peptide that has potential applications in various fields of research. Its unique structure and potential applications make it an interesting area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain immobilized on a solid support. The process is automated and allows for the production of large quantities of peptides. SPPS is the most commonly used method for synthesizing Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid.
Aplicaciones Científicas De Investigación
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been studied for its potential applications in various fields of research. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors and transport drugs to targeted cells.
Propiedades
Número CAS |
149309-75-1 |
|---|---|
Nombre del producto |
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid |
Fórmula molecular |
C31H54N8O13 |
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H54N8O13/c1-15(2)14-21(29(49)38-20(31(51)52)9-12-24(44)45)39-28(48)19(8-11-23(42)43)36-27(47)18(7-10-22(33)41)35-26(46)17(6-4-5-13-32)37-30(50)25(34)16(3)40/h15-21,25,40H,4-14,32,34H2,1-3H3,(H2,33,41)(H,35,46)(H,36,47)(H,37,50)(H,38,49)(H,39,48)(H,42,43)(H,44,45)(H,51,52)/t16-,17+,18+,19+,20+,21+,25+/m1/s1 |
Clave InChI |
AHORWZXIPMYYSS-ZZSRRFTASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Secuencia |
TKQELE |
Sinónimos |
TE-6 peptide Thr-Lys-Gln-Glu-Leu-Glu threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



